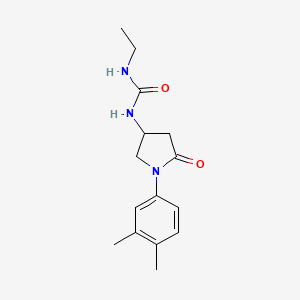
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a dimethylphenyl group attached, which is a phenyl ring with two methyl groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinone ring, the dimethylphenyl group, and the ethylurea group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring and the urea group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined through experimental analysis .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
Research into compounds structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea" has led to insights into their synthesis, molecular structure, and spectroscopic properties. For example, studies on pyrrole derivatives have revealed methods for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Singh et al., 2013). These investigations often employ quantum chemical calculations to evaluate the thermodynamics of reactions and the vibrational modes of new compounds, providing a foundation for further research and development in various scientific fields.
Catalysis and Polymerization
Certain compounds with pyrrolidinyl moieties are utilized in catalytic processes, such as the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These catalysts, including dimeric zinc complexes, have shown effectiveness in producing polymers with potential applications in sustainable materials and green chemistry (Nakano et al., 2003). Such research not only contributes to our understanding of catalytic mechanisms but also promotes the development of environmentally friendly manufacturing processes.
Supramolecular Assemblies
The study of supramolecular assemblies involving pyrrolidinyl and related compounds provides insights into crystal engineering and the formation of complex structures with specific properties. Investigations into how these molecules interact with other compounds to form crystalline assemblies can inform the design of new materials with applications in electronics, photonics, and drug delivery systems (Arora & Pedireddi, 2003).
Electro-Optic Materials
Compounds containing pyrrole and related heterocycles have been explored for their potential in creating nonlinear optical (NLO) and electro-optic materials. By synthesizing and characterizing pyrrole-based donor-acceptor chromophores, researchers aim to develop materials with applications in optical switching, data storage, and photonic devices (Facchetti et al., 2003).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of new oxopyrrolidine derivatives, including those structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea," have shown promise as inhibitors of key enzymes and proteins associated with diseases such as Alzheimer's and certain cancers. These studies contribute to the development of novel therapeutic agents with improved efficacy and selectivity (Mohamed et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-16-15(20)17-12-8-14(19)18(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDENJRNKFSYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

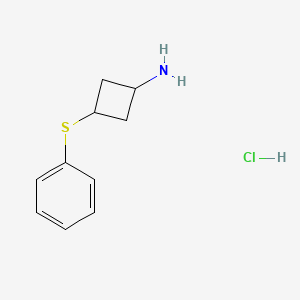
![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
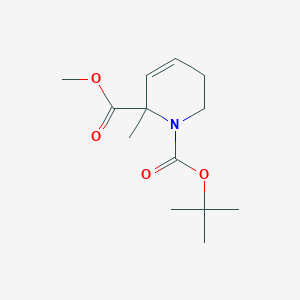

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

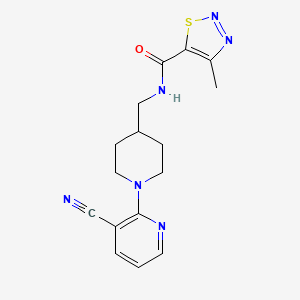
![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)
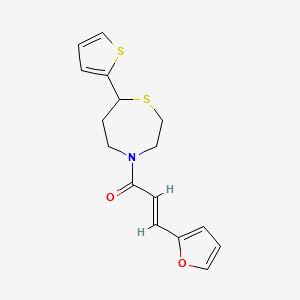
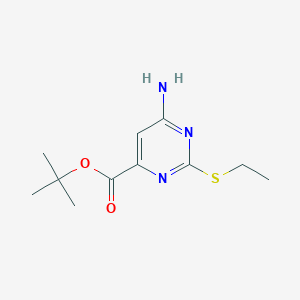
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)